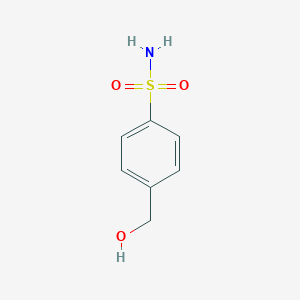

4-(Hydroxymethyl)benzenesulfonamide

Description

Significance as a Lead Compound and Chemical Scaffold in Drug Discovery

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target. google.com The structure of 4-(Hydroxymethyl)benzenesulfonamide presents key features that make it an attractive lead compound and scaffold. The primary sulfonamide group is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes, a class of enzymes implicated in numerous diseases. acs.org The aromatic ring provides a rigid core that can be functionalized to enhance binding affinity and selectivity, while the hydroxymethyl group offers a convenient handle for chemical modification and the introduction of diverse substituents.

While direct, widespread use of this compound as a starting lead compound in extensive drug discovery campaigns is not always explicitly detailed in publicly available literature, its role as a reference compound and a structural component is evident. For instance, in computational studies aimed at understanding the binding interactions of inhibitors with enzymes like γ-carbonic anhydrase from Vibrio cholerae, this compound has been used as a reference ligand to validate and optimize the computational model. This indicates its recognized interaction with important biological targets.

The true value of this compound often lies in its utility as a versatile chemical scaffold. A scaffold is a core molecular structure to which various functional groups can be attached to create a library of related compounds. The hydroxymethyl group of this compound can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group, enabling the synthesis of a diverse range of derivatives. This allows for systematic exploration of the structure-activity relationships (SAR), a critical process in optimizing a lead compound into a viable drug candidate. nih.gov

For example, the development of potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in conditions like skin diseases, diabetes, and cancer, has utilized a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-based scaffold. nih.gov Although not directly starting from this compound in all documented syntheses, the resulting structures highlight the therapeutic potential of molecules containing a functionalized benzenesulfonamide (B165840) core.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₇H₉NO₃S | 187.22 | 67472-44-0 |

Overview of the Benzenesulfonamide Class and its Pharmacological Relevance

The benzenesulfonamide structural motif is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. This class of compounds has given rise to numerous clinically important drugs. drugbank.com

The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore that can mimic a carboxylate group and act as a hydrogen bond donor and acceptor. Its ability to coordinate with metal ions, particularly zinc, is central to the mechanism of action of many sulfonamide-based drugs. acs.org

Key Pharmacological Activities of Benzenesulfonamide Derivatives:

Carbonic Anhydrase Inhibition: This is perhaps the most well-known activity of benzenesulfonamides. By inhibiting carbonic anhydrase isoenzymes, these compounds can act as diuretics, antiglaucoma agents, and anticonvulsants. acs.org For example, acetazolamide (B1664987) is a classical carbonic anhydrase inhibitor used in the treatment of glaucoma and epilepsy. The development of inhibitors selective for tumor-associated carbonic anhydrase isoforms, such as CA IX and XII, is an active area of cancer research. nanobioletters.com

Anticancer Activity: Beyond carbonic anhydrase inhibition, benzenesulfonamide derivatives have shown promise as anticancer agents through other mechanisms, such as the inhibition of kinase enzymes like TrkA, which are involved in cell growth and proliferation. nih.gov

Anti-inflammatory Activity: Certain benzenesulfonamides are known to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Celecoxib is a well-known COX-2 inhibitor containing a sulfonamide moiety.

Antimicrobial Activity: The historical "sulfa drugs" are a class of benzenesulfonamide derivatives that inhibit dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. This disrupts bacterial growth and replication. ijcce.ac.ir

Antidiabetic Activity: Sulfonylureas, which contain a sulfonamide-related functional group, are a class of drugs used to treat type 2 diabetes by stimulating insulin (B600854) release from the pancreas.

Other Activities: The pharmacological scope of benzenesulfonamides continues to expand, with research exploring their potential as inhibitors of enzymes like α-glycosidase and glutathione (B108866) S-transferase, and as antagonists for various receptors. tandfonline.com

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4,9H,5H2,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULCVOIRJRJPQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435262 | |

| Record name | 4-(hydroxymethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67472-44-0 | |

| Record name | 4-(hydroxymethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(hydroxymethyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Hydroxymethyl)benzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TZ9W97FYX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies

Primary Synthetic Routes for 4-(Hydroxymethyl)benzenesulfonamide and its Precursors

The creation of this compound and its precursors relies on a few key chemical transformations.

Sulfonation of 4-Formylbenzene Derivatives

A common approach to aryl sulfonamides involves the direct sulfonation of an aromatic ring. rsc.org For the synthesis of this compound, this would typically involve the sulfonation of a protected form of 4-formylbenzaldehyde, followed by deprotection and subsequent amination of the resulting sulfonic acid or sulfonyl chloride. The formyl group is a precursor to the hydroxymethyl group, which can be obtained through reduction.

Modification of Pre-functionalized Sulfonamides

This strategy involves starting with a commercially available benzenesulfonamide (B165840) that already possesses a functional group at the para position, which can then be chemically converted to a hydroxymethyl group. For instance, a para-substituted sulfonamide with a carboxylic acid or ester group could be reduced to the corresponding alcohol. This method offers the advantage of avoiding the often harsh conditions of direct sulfonation. rsc.org

Reduction of 4-Cyanobenzenesulfonamide and Related Nitrile Derivatives

Another viable route is the reduction of a nitrile group. Starting with 4-cyanobenzenesulfonamide, the cyano group can be reduced to an amine, which can then be converted to a hydroxymethyl group through a diazotization reaction followed by hydrolysis. Alternatively, more direct reduction methods might be employed.

Reactions Involving Sulfonyl Chlorides and Amine Substrates

The most prevalent method for forming the sulfonamide bond is the reaction between a sulfonyl chloride and an amine. rsc.orgresearchgate.net In the context of this compound synthesis, this would involve reacting 4-(hydroxymethyl)benzenesulfonyl chloride with ammonia (B1221849) or a protected amine. The precursor, 4-(hydroxymethyl)benzenesulfonyl chloride, can be prepared from the corresponding sulfonic acid. This reaction is typically carried out in the presence of a base to neutralize the HCl generated. cbijournal.com The versatility of this reaction allows for the synthesis of a wide array of N-substituted sulfonamides by varying the amine substrate. rsc.org

Optimization of Synthetic Reaction Conditions and Enhancement of Product Purity

To improve the efficiency and outcome of the synthesis of this compound, careful consideration of reaction parameters is essential.

Influence of Solvent Systems and Catalytic Agents on Reaction Outcomes

The choice of solvent can significantly impact the yield and purity of the sulfonamide product. Aprotic solvents are commonly used for the reaction between sulfonyl chlorides and amines. rsc.org Studies have explored various solvents, with some reactions even being performed under solvent-free conditions, which can offer environmental and practical benefits. rsc.orgresearchgate.net

Catalytic agents can also play a crucial role in optimizing sulfonamide synthesis. While many sulfonylation reactions proceed without a catalyst, various catalysts have been shown to improve reaction rates and yields. These include metal oxides and CsF-Celite. rsc.org The use of microwave irradiation has also been reported to accelerate the reaction, leading to excellent yields in shorter timeframes. rsc.org Furthermore, the choice of base is an important factor, with pyridine (B92270) and triethylamine (B128534) being commonly employed. cbijournal.com The optimization of these conditions is an ongoing area of research, aiming for more efficient, cost-effective, and environmentally friendly synthetic protocols. researchgate.net

Strategies for Maximizing Yield and Purity in Multi-step Synthesis

In the multi-step synthesis of complex molecules derived from this compound, maximizing both yield and purity is a critical challenge. Advanced process control and real-time analytics have emerged as powerful strategies to achieve these objectives. The integration of Process Analytical Technology (PAT) into continuous flow synthesis offers a significant advantage over traditional batch processing. nih.gov

Continuous flow processing has been shown to be particularly effective for sequential synthetic transformations. nih.gov This methodology allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, which is often difficult to achieve in large-scale batch reactors. For instance, in a multi-step synthesis involving nitration, hydrolysis, and hydrogenation, the use of a continuous flow setup with integrated PAT tools like NMR, UV/Vis, IR, and UHPLC enables real-time monitoring of the reaction progress. nih.gov

This continuous data stream allows for the immediate detection of intermediates, by-products, and the final product, facilitating rapid optimization and control. Advanced data analysis models, including indirect hard modeling and deep learning, can quantify multiple process components simultaneously. nih.gov This level of control is crucial for optimizing reaction conditions on-the-fly to maximize the conversion of starting materials and minimize the formation of impurities. For example, in a three-step synthesis, this approach resulted in a 79% assay yield of the final product. nih.gov

Furthermore, critical steps such as quenching and liquid-liquid extractions can be performed with high efficiency and safety in microstructured reactors within a continuous flow system. nih.gov The ability to maintain optimal ratios of solvents and reagents, for instance, the dilution of sulfuric acid during a quench, is essential for ensuring safe operation and effective phase separation, which directly impacts the purity of the isolated intermediates and the final product. nih.gov

Table 1: Comparison of Synthesis Strategies

| Feature | Batch Processing | Continuous Flow with PAT |

| Process Control | Limited, bulk parameter control | Precise control of temperature, pressure, stoichiometry |

| Real-time Analysis | Difficult, requires offline sampling | Integrated (NMR, IR, UV/Vis, UHPLC) |

| Optimization | Iterative, time-consuming | Dynamic, real-time optimization possible |

| Yield & Purity | Variable, scale-up challenges | High, consistent quality |

| Safety | Risks associated with large volumes | Enhanced, smaller reaction volumes, better heat management |

Strategic Derivatization of this compound for Structure Elaboration

This compound is a versatile scaffold in medicinal chemistry, offering multiple sites for chemical modification to generate diverse libraries of compounds. The primary sites for derivatization are the hydroxymethyl group, the sulfonamide nitrogen, and the aromatic ring, which can be used to construct more complex heterocyclic systems.

Chemical Functionalization of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group is a primary alcohol that can be readily transformed into other functional groups, serving as a key handle for structural elaboration. Standard organic transformations can be applied to this group to introduce a variety of functionalities.

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde (-CHO) using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid (-COOH) using stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent. These transformations introduce electrophilic centers that can participate in a wide range of subsequent reactions, including reductive amination, Wittig reactions, and ester or amide bond formations.

Esterification and Etherification: The hydroxyl group can be converted into esters or ethers. Esterification with various carboxylic acids or their derivatives introduces lipophilic character and can be used to create prodrugs. Etherification, for example, through the Williamson ether synthesis, allows for the attachment of alkyl or aryl chains, which can modulate the molecule's pharmacokinetic properties.

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., Cl, Br) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting benzylic halide is a reactive intermediate, susceptible to nucleophilic substitution, enabling the introduction of a wide array of functional groups.

N-Alkylation and N-Arylation of the Sulfonamide Nitrogen

The sulfonamide nitrogen (-SO₂NH₂) is another key site for derivatization. The hydrogen atoms on the nitrogen are acidic and can be removed by a base, allowing for N-alkylation or N-arylation. This modification is crucial for tuning the electronic properties and steric profile of the sulfonamide group, which often plays a vital role in binding to biological targets.

The synthesis of N-substituted sulfonamides is typically achieved by reacting the parent sulfonamide with an alkyl or aryl halide in the presence of a base. google.com For instance, N-{2-[1-(2,3-dihydrobenzo nih.govnih.govdioxin-2-ylmethyl)piperidin-4yl]ethyl}toluene-4-sulfonamide has been synthesized via the reaction of the corresponding amine with toluenesulfonyl chloride. google.com Similarly, this compound can be reacted with a variety of alkylating or arylating agents to yield a library of N-substituted derivatives.

Formation of Heterocyclic Derivatives (e.g., Pyrazole (B372694), Thiazole (B1198619), Triazole)

The benzenesulfonamide moiety is a common feature in many biologically active heterocyclic compounds. Starting from this compound or its derivatives, a variety of heterocyclic rings can be constructed.

Pyrazole Derivatives: Pyrazole-containing sulfonamides have shown a range of biological activities. nih.govnih.gov A common synthetic route involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. For example, 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives have been synthesized and shown to be active against Leishmania. nih.gov The synthesis often involves the reaction of a substituted hydrazine with a diketone, leading to the formation of the pyrazole ring in good yields. nih.gov The Vilsmeier-Haack reaction can also be employed to synthesize 4-formyl pyrazoles, which are versatile intermediates. chemmethod.commdpi.com

Thiazole Derivatives: Thiazole-containing sulfonamides are another important class of compounds with diverse biological applications, including antimicrobial and anticancer activities. nih.govsciencescholar.usmdpi.com The Hantzsch thiazole synthesis is a classic method for their preparation, which involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide derivative. researchgate.net This method allows for the introduction of various substituents on the thiazole ring, leading to a wide range of derivatives.

Triazole Derivatives: Triazole-benzenesulfonamides have gained significant attention, particularly as carbonic anhydrase inhibitors. nih.govresearchgate.netderpharmachemica.comnih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, is a highly efficient method for the synthesis of 1,2,3-triazoles. nih.gov This reaction involves the coupling of an azide (B81097) with a terminal alkyne, providing high yields and regioselectivity. For instance, benzenesulfonamide derivatives containing a 1,2,3-triazole moiety have been synthesized and evaluated for their anticancer activity. nih.gov

Table 2: Synthesis of Heterocyclic Derivatives from Benzenesulfonamides

| Heterocycle | Synthetic Method | Key Findings | References |

| Pyrazole | Condensation of hydrazines with β-dicarbonyls; Vilsmeier-Haack reaction | Yields potent antileishmanial and anti-inflammatory agents. nih.govnih.gov | nih.govnih.govchemmethod.commdpi.com |

| Thiazole | Hantzsch thiazole synthesis (α-haloketone + thioamide) | Creates compounds with antimicrobial and anticancer properties. nih.govsciencescholar.us | nih.govsciencescholar.usmdpi.comresearchgate.net |

| Triazole | Copper-catalyzed azide-alkyne cycloaddition (CuAAC); reaction with cyanuric chloride | Generates potent carbonic anhydrase inhibitors with anticancer potential. nih.govderpharmachemica.com | nih.govresearchgate.netderpharmachemica.comnih.govresearchgate.net |

Conjugation with Amino Acids and Peptide Mimetics

To enhance biological activity or improve pharmacokinetic properties, this compound can be conjugated with amino acids or incorporated into peptide mimetic structures. The sulfonamide group is a well-known pharmacophore that can mimic the transition state of peptide hydrolysis, making it a valuable component in the design of enzyme inhibitors.

Proline sulfonamide derivatives, for example, have been developed as potent matrix metalloproteinase (MMP) inhibitors. google.com The synthesis of these conjugates typically involves forming an amide bond between the carboxylic acid of an amino acid and the amino group of a sulfonamide derivative, or vice versa. The hydroxymethyl group on this compound can be oxidized to a carboxylic acid, which can then be coupled with the amine group of an amino acid.

Furthermore, the benzenesulfonamide scaffold can be used to mimic the secondary structure of peptides, such as α-helices. cam.ac.uk These "peptidomimetics" are designed to replicate the spatial arrangement of key amino acid side chains, allowing them to bind to protein surfaces and disrupt protein-protein interactions (PPIs). cam.ac.uk The derivatization of the this compound core with appropriate functional groups can create scaffolds that present side-chain mimics in a specific geometry to interact with protein targets. cam.ac.uk

Role of Key Synthetic Intermediates in the Construction of Advanced Scaffolds

Derivatives of this compound serve as crucial synthetic intermediates for the construction of more complex and advanced molecular scaffolds. The strategic introduction of reactive functional groups onto the parent molecule opens up a plethora of synthetic pathways to elaborate structures.

For example, formylpyrazoles derived from benzenesulfonamides are highly versatile intermediates. mdpi.com The formyl group (-CHO) can undergo a wide range of chemical transformations, including:

Reductive amination to introduce substituted amino groups.

Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.

Condensation reactions with active methylene (B1212753) compounds to build new heterocyclic rings.

Oxidation to a carboxylic acid for amide or ester formation.

These transformations allow for the "growth" of the molecule from the pyrazole ring, leading to the synthesis of complex, multi-ring systems with potential therapeutic applications. mdpi.com

Similarly, the conversion of the hydroxymethyl group of this compound into a benzylic halide creates a reactive electrophilic center. nih.govnih.gov This intermediate can be readily coupled with various nucleophiles, such as amines, thiols, and carbanions, to build diverse molecular architectures. The sulfonamide group itself can be part of a larger heterocyclic system, and the derivatization of the hydroxymethyl group provides a means to attach these complex sulfonamides to other molecular fragments or solid supports for combinatorial library synthesis.

In essence, the functional groups of this compound act as "synthetic handles" that can be selectively manipulated to build intricate and functionally diverse molecules for drug discovery and materials science.

Biological Activities and Pharmacological Profiles

Comprehensive Enzyme Inhibition Studies

4-(Hydroxymethyl)benzenesulfonamide has been the subject of various studies to determine its inhibitory effects on several key enzymes. These investigations have revealed a significant profile, particularly as a carbonic anhydrase and cyclooxygenase inhibitor.

This compound has demonstrated notable inhibitory activity against various isoforms of carbonic anhydrase (CA), a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.

The compound's interaction with human carbonic anhydrase (hCA) isoforms has been a primary area of research. While it shows varied potency across different isoforms, it is recognized as a medium potency inhibitor of hCA I and II. rcsb.org Specifically, it demonstrates inhibitory activity against the cytosolic isoforms hCA I and II, as well as the transmembrane tumor-associated isoforms hCA IX and XII. ebi.ac.uknih.gov Studies have reported inhibition constants (KIs) in the nanomolar range for these isoforms. For instance, some benzenesulfonamide (B165840) derivatives have shown KIs of 54-75 nM against hCA I and II. rcsb.org The inhibition of hCA IX and XII is particularly relevant due to their association with cancer. ebi.ac.uknih.gov The selectivity of inhibition towards tumor-associated isoforms over cytosolic ones is a key aspect of ongoing research. nih.govnih.gov

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by this compound and its Derivatives

| Isoform | Inhibition Constant (K_I) | Reference |

|---|---|---|

| hCA I | 54-75 nM | rcsb.org |

| hCA II | 54-75 nM | rcsb.org |

| hCA IX | 8.5-234 nM | ebi.ac.uk |

| hCA XII | 6.1-197 nM | ebi.ac.uk |

Research has extended to the effects of this compound and its derivatives on carbonic anhydrases from the pathogenic bacterium Vibrio cholerae (VchCAs). These enzymes are considered potential drug targets to combat cholera. nih.govunifi.it Studies have shown that benzenesulfonamide derivatives can inhibit the α, β, and γ classes of carbonic anhydrases found in Vibrio cholerae. tandfonline.com The inhibition of these enzymes is thought to interfere with the bacterium's virulence. nih.gov

The compound has also been investigated for its ability to inhibit carbonic anhydrases from the ascomycete fungus Sordaria macrospora. This fungus possesses multiple CA isoforms, including CAS1, CAS2, and CAS3. nih.govmdpi.com 4-Hydroxymethyl-benzenesulfonamide was identified as one of the best inhibitors for the CAS2 isoform, with inhibition constants (KIs) in the range of 48.1–92.5 nM. nih.govresearchgate.nettandfonline.com It is also an effective inhibitor of the CAS3 isoform. mdpi.com The inhibition of fungal CAs is being explored as a potential strategy for developing new antifungal agents. nih.gov

Table 2: Inhibition of Sordaria macrospora Carbonic Anhydrase Isoforms by this compound

| Isoform | Inhibition Constant (K_I) | Reference |

|---|---|---|

| CAS2 | 48.1–92.5 nM | nih.govresearchgate.nettandfonline.com |

| CAS3 | Effective inhibitor | mdpi.com |

Studies have demonstrated that this compound is a potent inhibitor of the β-class carbonic anhydrase from the pathogenic protozoan Entamoeba histolytica (EhiCA). nih.govnih.gov This protozoan is the causative agent of amebiasis. The compound, along with its ethyl derivative, exhibited strong inhibition with inhibition constants (KIs) in the range of 36–89 nM. nih.govnih.gov Notably, these inhibitors were also selective for the protozoan enzyme over human CA isoforms. nih.gov As β-CAs are absent in vertebrates, these findings suggest that this compound could serve as a lead compound for developing novel anti-infective agents. nih.govnih.gov

Table 3: Inhibition of Entamoeba histolytica Carbonic Anhydrase by this compound

| Enzyme | Inhibition Constant (K_I) | Reference |

|---|---|---|

| EhiCA | 36–89 nM | nih.govnih.gov |

In addition to its effects on carbonic anhydrases, the benzenesulfonamide scaffold is a well-known structural feature of selective cyclooxygenase-2 (COX-2) inhibitors. nih.govnih.gov COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. youtube.combjournal.org There are two main isoforms, COX-1 and COX-2. youtube.com While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in the inflammatory response. bjournal.orgresearchgate.net The selective inhibition of COX-2 is a desirable therapeutic goal to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govyoutube.com Derivatives of benzenesulfonamide have been developed as potent and selective COX-2 inhibitors. nih.gov

HIV-1 Protease Inhibition

While this compound itself is not a potent inhibitor of HIV-1 protease, it serves as a critical structural motif in the design of more complex and highly potent inhibitors. The 4-(hydroxymethyl)benzene moiety is utilized as a P2' ligand in advanced HIV-1 protease inhibitors, designed to enhance interactions within the S2' subsite of the enzyme.

Research has shown that analogues incorporating a 4-(hydroxymethyl)benzene P2' moiety can exhibit potent antiviral activity. For instance, certain analogues have been found to be equipotent to the established drug Darunavir against wild-type HIV-1, with EC50 values in the low nanomolar range. mdpi.com These findings underscore the importance of the this compound scaffold in the development of novel HIV-1 protease inhibitors that can effectively combat drug resistance. mdpi.com

Table 1: Antiviral Activity of 4-(Hydroxymethyl)benzene P2' Analogues against HIV-1

| Compound/Analogue | Target | EC50 (nM) |

| Analogue 3 | Wild-type HIV-1 | 5.7 |

| Analogue 4 | Wild-type HIV-1 | 4.2 |

| Darunavir (DRV) | Wild-type HIV-1 | ~4-5 |

Data sourced from mdpi.com

Other Enzyme Targets and Receptor Interactions

The pharmacological profile of this compound extends beyond HIV-1 protease. It is a well-established inhibitor of various carbonic anhydrase (CA) isoforms. nih.gov The sulfonamide group is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrases. This inhibitory activity against CAs is pivotal to its role in various therapeutic areas, including anticancer research.

Anticancer Activity Research

The benzenesulfonamide moiety is a well-recognized pharmacophore in the design of anticancer agents, primarily due to its ability to inhibit carbonic anhydrases that are overexpressed in many tumors.

Inhibition of Cancer Cell Proliferation in Various Cell Lines

Derivatives of benzenesulfonamide have demonstrated significant antiproliferative activity against a range of cancer cell lines. For example, certain aryl thiazolone-benzenesulfonamides have shown inhibitory effects against triple-negative breast cancer (MDA-MB-231) and another breast cancer cell line (MCF-7), with IC50 values in the low micromolar range. researchgate.netnih.gov Specifically, some of these compounds exhibited IC50 values between 1.52 and 6.31 μM. researchgate.netnih.gov Other studies on benzenesulfonamide-bearing imidazole (B134444) derivatives have also reported anticancer activity against human triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39) cell lines. nih.gov Furthermore, novel benzenesulfonate (B1194179) scaffolds have shown high activity against leukemia (K562), colon cancer (HCT 116), and glioblastoma (U-251) cell lines, with some derivatives exhibiting IC50 values in the sub-micromolar range. mdpi.com

Table 2: Antiproliferative Activity of Benzenesulfonamide Derivatives in Various Cancer Cell Lines

| Derivative Class | Cell Line | IC50 (μM) | Reference |

| Aryl thiazolone-benzenesulfonamides | MDA-MB-231 | 1.56 - 5.54 | nih.gov |

| Aryl thiazolone-benzenesulfonamides | MCF-7 | 1.52 - 4.58 | nih.gov |

| Benzenesulfonate derivative (BS3) | K562 (Leukemia) | 0.078 | mdpi.com |

| Benzenesulfonate derivative (BS1) | K562 (Leukemia) | 0.172 | mdpi.com |

| Benzenesulfonate derivative (BS3) | HCT 116 p53+/+ (Colon) | 0.239 | mdpi.com |

| Benzenesulfonate derivatives | U-251 (Glioblastoma) | 1.757 - 2.303 | mdpi.com |

Induction of Apoptosis in Malignant Cellular Models

Beyond inhibiting cell proliferation, certain benzenesulfonamide derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For instance, a specific aryl thiazolone-benzenesulfonamide derivative (4e) was found to significantly induce apoptosis in MDA-MB-231 breast cancer cells, with a 22-fold increase in the annexin (B1180172) V-FITC percentage compared to the control. researchgate.netnih.gov This indicates that the anticancer activity of these compounds is, at least in part, mediated by the activation of apoptotic pathways. Other studies have demonstrated that the inhibition of tumor-associated carbonic anhydrases by sulfonamide derivatives can trigger apoptosis and ferroptosis in various cancer cell lines. nih.gov

Selective Targeting of Tumor-Associated Carbonic Anhydrase Isoforms (e.g., CA IX, CA XII)

A key mechanism behind the anticancer activity of many benzenesulfonamide derivatives is their selective inhibition of tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII. researchgate.net These enzymes are overexpressed in many hypoxic tumors and play a crucial role in tumor growth and metastasis by regulating pH. researchgate.net Ureido-substituted benzenesulfonamides have been shown to be potent and selective inhibitors of hCA IX and hCA XII. researchgate.netnih.gov For example, some ureido-substituted benzenesulfonamides exhibit Ki values in the low nanomolar range for hCA IX and hCA XII, while showing significantly lower affinity for the ubiquitously expressed hCA II, thereby reducing the potential for off-target side effects. researchgate.netnih.gov This selectivity is crucial for developing targeted anticancer therapies. researchgate.net

Table 3: Inhibition Constants (Ki) of Ureido-Substituted Benzenesulfonamides against Carbonic Anhydrase Isoforms

| Compound | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| U-CH3 | 1765 | 7 | 6 | researchgate.net |

| U-F (SLC-0111) | 960 | 45 | 4 | researchgate.net |

| U-NO2 | 15 | 1 | 6 | researchgate.net |

| Compound 11 | 4.4 | 6.73 | 5.02 | nih.gov |

| Compound 19 | 25.8 | 8.92 | 5.0 | nih.gov |

Investigations into Antibacterial Properties

The sulfonamide functional group has a long history in the development of antibacterial agents. unifi.it Benzenesulfonamide derivatives continue to be explored for their potential to combat bacterial infections.

Research has shown that newly synthesized benzenesulfonamide derivatives can exhibit significant antibacterial and anti-biofilm activities. researchgate.netnih.gov For instance, certain aryl thiazolone-benzenesulfonamides displayed notable inhibition against Staphylococcus aureus and Klebsiella pneumoniae. researchgate.netnih.gov Analogues 4e, 4g, and 4h exhibited significant inhibition against S. aureus, and compounds 4g and 4h showed potential anti-biofilm activity against K. pneumonia. researchgate.netnih.gov Another study reported the minimum inhibitory concentration (MIC) values of novel benzenesulphonamide derivatives against various bacterial and fungal strains, with some compounds showing potent activity against E. coli, S. aureus, P. aeruginosa, and S. typhi. nih.gov

Table 4: Minimum Inhibitory Concentration (MIC) of Benzenesulfonamide Derivatives against Various Microorganisms

| Compound | E. coli (mg/mL) | S. aureus (mg/mL) | P. aeruginosa (mg/mL) | S. typhi (mg/mL) | Reference |

| 4d | 6.72 | - | - | - | nih.gov |

| 4h | - | 6.63 | - | - | nih.gov |

| 4a | - | - | 6.67 | 6.45 | nih.gov |

Other Biological Activities Explored for Benzenesulfonamide Derivatives (e.g., anti-inflammatory, antimicrobial)

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, leading to the exploration of its derivatives for a wide array of biological activities beyond its well-known applications. Researchers have extensively investigated the anti-inflammatory and antimicrobial potential of various benzenesulfonamide derivatives by modifying the core structure to enhance efficacy and spectrum of activity.

Anti-inflammatory Activity

Numerous studies have demonstrated the anti-inflammatory properties of benzenesulfonamide derivatives. By incorporating various heterocyclic moieties, scientists have developed novel compounds with significant anti-inflammatory effects, often comparable or superior to standard drugs like indomethacin (B1671933).

One area of research involves the synthesis of pyrazolylbenzenesulfonamide derivatives. These compounds have been evaluated for their anti-inflammatory effects using bioassays such as carrageenan-induced rat paw edema and cotton pellet-induced granuloma. nih.gov Certain derivatives, like 4-(3-Phenyl-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide and 4-(3-Tolyl-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide, have emerged as potent dual anti-inflammatory and antimicrobial agents with the added benefit of selective inhibition of COX-2, which could imply a better safety profile regarding gastrointestinal side effects. nih.gov

Another successful approach has been the hybridization of the benzenesulfonamide core with a 1,3,5-triazine (B166579) moiety. mdpi.comnih.gov In a study, three such spirotriazolotriazine derivatives demonstrated exceptionally high anti-inflammatory activity in a carrageenan-induced rat paw edema model, with inhibition percentages at the fourth hour reaching up to 99.69% at a 200 mg/kg dose, significantly outperforming the standard drug indomethacin (57.66%). mdpi.comnih.gov These compounds were also found to significantly reduce pro-inflammatory cytokines and oxidative stress markers. mdpi.comnih.gov The mechanism of action for these derivatives was further supported by their ability to stabilize red blood cell membranes against heat-induced hemolysis, a common in vitro test for anti-inflammatory activity. mdpi.comresearchgate.net

Furthermore, thiazolidinone derivatives of benzenesulfonamide have been investigated as potential COX-2 inhibitors. nih.gov Several synthesized compounds showed significant percentage inhibition of the COX-2 enzyme, with compound 3b identified as a promising lead candidate for further development. nih.gov Similarly, benzenesulfonamide derivatives bearing pyrazolylpyrazoline moieties have shown excellent anti-inflammatory activity in the carrageenan-induced rat paw edema assay, with some compounds matching the 78% inhibition demonstrated by indomethacin. researchgate.net

The following table summarizes the anti-inflammatory activity of selected benzenesulfonamide derivatives from various studies.

| Derivative Class | Specific Compound(s) | Assay / Model | Key Findings | Reference(s) |

| Pyrazolylbenzenesulfonamides | 4-(3-Phenyl-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide (9a), 4-(3-Tolyl-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide (9b) | Carrageenan-induced rat paw edema, Cotton pellet granuloma, COX-1/COX-2 inhibition | Active dual anti-inflammatory antimicrobial agents with good selective COX-2 inhibitory activity. | nih.gov |

| Spirotriazolotriazine Derivatives | Compounds 1, 2, and 3 | Carrageenan-induced rat paw edema, Heat-induced hemolysis | Maximum paw edema inhibition of 96.31%, 72.08%, and 99.69% respectively, compared to 57.66% for indomethacin. | mdpi.comnih.gov |

| Thiazolidinone Derivatives | Compounds 3a, 3b, 3f, 3g, 3j | Colorimetric COX-2 enzyme assay | Pronounced COX-2 percentage inhibition of 55.76%, 61.75%, 46.54%, 43.32%, and 49.77% respectively. | nih.gov |

| Pyrazolylpyrazoline Derivatives | Compounds 4b, 4e | Carrageenan-induced rat paw edema | Showed the same level of anti-inflammatory activity as indomethacin (78% inhibition). | researchgate.net |

Antimicrobial Activity

The benzenesulfonamide moiety is a well-established pharmacophore in antimicrobial drugs. Modern research focuses on creating hybrid molecules to overcome growing antimicrobial resistance and broaden the spectrum of activity. researchgate.net

Derivatives combining benzenesulfonamide with thiazole (B1198619) have shown considerable promise. A series of N-(thiazol-2-yl)benzenesulfonamides displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govrsc.org Notably, an isopropyl substituted derivative showed a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans. nih.govrsc.org The antibacterial effect of these compounds was further enhanced when used in conjunction with a cell-penetrating peptide, suggesting a novel mode of action. nih.gov

The incorporation of a pyrimidine (B1678525) ring has also yielded potent antimicrobial agents. Thiopyrimidine-benzenesulfonamide hybrids exhibited broad-spectrum antimicrobial efficacy, particularly against Klebsiella pneumoniae and Pseudomonas aeruginosa. nih.gov Certain halogenated derivatives from this series showed significant zones of inhibition (15-30 mm) and were also effective in suppressing microbial biofilm formation. nih.gov Another study synthesized novel benzenesulfonamide derivatives incorporating aromatic and heterocyclic molecules, with one compound, N-(5-methylisoxazol-3-yl)-4-((3-oxo-1,3-di(thiophen-2-yl)propyl)amino)benzenesulfonamide, showing exceptional activity against tested bacteria, even surpassing the standard drug trimethoprim. aip.org

Furthermore, researchers have explored benzenesulfonamide derivatives bearing functionalized imidazole groups for activity against multidrug-resistant mycobacteria. mdpi.com An imidazole-2-thiol compound containing a 4-CF3 substituent on the benzene (B151609) ring demonstrated strong antimicrobial activity against Mycobacterium abscessus complex strains. mdpi.com Other studies have successfully synthesized and evaluated aryl thiazolone–benzenesulfonamides, which showed significant inhibition against S. aureus and potent anti-biofilm activity against K. pneumoniae. rsc.org

The table below presents findings on the antimicrobial activity of various benzenesulfonamide derivatives.

| Derivative Class | Specific Compound(s) | Target Organism(s) | Key Findings | Reference(s) |

| N-(thiazol-2-yl)benzenesulfonamides | Isopropyl substituted derivative | S. aureus, A. xylosoxidans | MIC of 3.9 μg/mL. | nih.govrsc.org |

| Pyrazolylbenzenesulfonamides | Compounds 9a, 9b | Escherichia coli, S. aureus, Candida albicans | Found to be active dual anti-inflammatory antimicrobial agents. | nih.gov |

| Aryl thiazolone–benzenesulfonamides | Compounds 4e, 4g, 4h | S. aureus, K. pneumoniae | Significant inhibition (up to 80.69%) against S. aureus and anti-biofilm inhibition (up to 79.46%) against K. pneumoniae. | rsc.org |

| Imidazole-bearing benzenesulfonamides | Imidazole-2-thiol with 4-CF3 substituent | Multidrug-resistant M. abscessus complex | Showed strong antimicrobial activity. | mdpi.com |

| Mannich base derivatives | N-(5-methylisoxazol-3-yl)-4-((3-oxo-1,3-di(thiophen-2-yl)propyl)amino)benzenesulfonamide (3) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Exhibited exceptional antibacterial activity, surpassing trimethoprim. | aip.org |

| Thiopyrimidine-benzenesulfonamides | Halogenated derivatives (6M, 19M, 20M, 25M) | K. pneumoniae, P. aeruginosa | Potent wide-spectrum antimicrobial activity with zones of inhibition ranging from 15 to 30 mm. | nih.gov |

| Carboxamide-bearing benzenesulphonamides | Compound 4d, 4h, 4a, 4f | E. coli, S. aureus, P. aeruginosa, S. typhi, B. subtilis | Showed potent activity with MIC values as low as 6.45 mg/mL. | nih.gov |

Mechanistic Investigations and Molecular Interactions

Elucidation of the Molecular Mechanism of Action

The primary molecular mechanism of action for 4-(hydroxymethyl)benzenesulfonamide is the inhibition of carbonic anhydrase (CA) enzymes. idrblab.neta2bchem.com This compound belongs to the sulfonamide class of inhibitors, which are well-established for their ability to target these enzymes. nih.govnih.gov The inhibition of carbonic anhydrases by sulfonamides is a key strategy in the design of various therapeutic agents. drugbank.comwikipedia.org

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. idrblab.net This reaction is fundamental to numerous physiological processes. By inhibiting these enzymes, this compound can modulate these processes. The compound shows inhibitory activity against several isoforms of carbonic anhydrase, including CA IX, CA VI, CA XII, and CA XIV. idrblab.net The specificity and potency of inhibition can be influenced by the "tail" of the sulfonamide molecule, which refers to moieties attached to the benzene (B151609) ring. nih.govnih.gov These tails can interact with different regions of the enzyme's active site, leading to varied inhibition profiles across different CA isoforms. nih.govnih.gov

Detailed Binding Interactions with Biological Target Macromolecules

The interaction of this compound with its biological targets, primarily carbonic anhydrases, is a multifaceted process involving coordination with a metal ion, hydrogen bonding, and hydrophobic interactions.

Coordination Chemistry with Metal Ions (e.g., Zinc) in Metalloenzymes

Carbonic anhydrases are classic examples of metalloenzymes, containing a zinc ion (Zn²⁺) in their active site that is crucial for their catalytic activity. nih.gov The sulfonamide group of this compound directly interacts with this zinc ion. This coordination is a hallmark of how sulfonamide inhibitors bind to carbonic anhydrases. nih.govnih.gov The nitrogen atom of the deprotonated sulfonamide group typically displaces a water molecule or hydroxide (B78521) ion from the zinc ion's coordination sphere, forming a strong coordinate bond. This interaction is central to the inhibitory effect, as it blocks the catalytic machinery of the enzyme.

Analysis of Hydrogen Bonding Networks at the Ligand-Protein Interface

Hydrogen bonds play a critical role in stabilizing the binding of this compound within the active site of carbonic anhydrases. nih.govresearchgate.netuni-bayreuth.de These non-covalent interactions occur between the sulfonamide group and amino acid residues of the protein. The oxygen atoms of the sulfonamide group can act as hydrogen bond acceptors, while the nitrogen atom can act as a hydrogen bond donor. These interactions help to properly orient the inhibitor within the active site for optimal binding. Water molecules can also mediate hydrogen bonds between the inhibitor and the protein, further contributing to the stability of the complex. bakerlab.org

Characterization of Hydrophobic Interactions within Binding Pockets

The benzene ring of this compound participates in hydrophobic interactions with nonpolar amino acid residues that line the active site cavity of carbonic anhydrases. researchgate.netnih.govmdpi.com This part of the active site is often referred to as the "hydrophobic pocket." The extent and nature of these hydrophobic interactions can significantly influence the binding affinity and selectivity of the inhibitor for different carbonic anhydrase isoforms. nih.gov The "tail" of the sulfonamide, in this case, the hydroxymethyl group, can also engage in specific interactions within this pocket, further modulating its binding characteristics. nih.gov

Identification of Key Amino Acid Residues Involved in Binding

Structural studies of sulfonamide inhibitors bound to carbonic anhydrases have identified several key amino acid residues that are consistently involved in the binding process. While the specific residues can vary between different CA isoforms, some are highly conserved. For instance, residues at positions 92 and 131 within the hydrophobic pocket have been shown to be critical in determining the binding orientation and affinity of inhibitors. nih.gov The interaction with these and other residues ensures the precise positioning of the sulfonamide for effective inhibition.

Modulation of Cellular Signaling Pathways and Metabolic Processes

By inhibiting carbonic anhydrases, this compound can influence various cellular signaling pathways and metabolic processes that are dependent on the activity of these enzymes. idrblab.netnih.gov For example, the inhibition of tumor-associated carbonic anhydrase isoforms like CA IX and CA XII can impact pH regulation in cancer cells. nih.govnih.gov These isoforms are often upregulated in tumors and contribute to the acidic tumor microenvironment, which is linked to cancer progression and resistance to therapy. By inhibiting these enzymes, this compound can potentially disrupt this process.

Furthermore, carbonic anhydrase activity is linked to nitrogen metabolism and bicarbonate reclamation in the proximal tubules of the kidney. idrblab.net Inhibition of CA in these tissues can affect ion transport and pH balance. The modulation of these fundamental cellular processes underlies the broader physiological effects of carbonic anhydrase inhibitors. The ERK signaling pathway is a major determinant of cell survival and growth, and its modulation can be influenced by compounds that affect the cellular environment. nih.gov

Structure Activity Relationship Sar Studies

Impact of Substituent Modifications on Biological Activity and Potency

The biological activity of benzenesulfonamide (B165840) derivatives can be significantly influenced by the nature and position of substituents on the benzene (B151609) ring. These modifications can alter the compound's affinity for its target enzyme, as well as its pharmacokinetic properties.

Influence of Para Position Substitutions on Enzyme Inhibitory Activity

The position of substituents on the benzenesulfonamide core is a key determinant of inhibitory activity. For instance, in a series of benzenesulfonamide derivatives targeting carbonic anhydrases (CAs), compounds with a sulfonamide group in the para position generally exhibit different activity profiles compared to their meta-substituted counterparts. nih.gov For amido-scaffold derivatives, para-substitution often leads to potent inhibition of certain CA isoforms. nih.gov The "tail approach," a common strategy in drug design, often involves modifying substituents at the para position to enhance interactions with less conserved regions of the enzyme active site, thereby improving isoform selectivity. nih.govnih.gov

Effects of Halogen, Alkyl, and Other Functional Group Substitutions on SAR

The introduction of various functional groups onto the benzenesulfonamide scaffold has profound effects on the SAR.

Halogen Substitutions: Halogen atoms, such as chlorine, bromine, and iodine, can influence the electronic properties and conformation of the inhibitor. nih.govresearchgate.net In some cases, the introduction of a halogen atom at specific positions can increase the inhibitory potency. nih.gov For example, in a series of amido-benzenesulfonamides, the introduction of chlorine or bromine at the C4 or C2 position of a phenyl tail increased the inhibitory activity against human carbonic anhydrase I (hCA I). nih.gov The position of the halogen is crucial; for instance, theoretical studies have shown that the stability of different conformers of halogen-substituted benzenesulfonamides can vary depending on the medium. researchgate.net

Alkyl Substitutions: Alkyl groups, varying in size and branching, can probe hydrophobic pockets within the enzyme's active site. The introduction of n-butyl or i-propyl groups on an amine scaffold in the para-series of benzenesulfonamide derivatives resulted in lower activity compared to the standard, acetazolamide (B1664987). nih.gov Conversely, a methyl group on a phenyl ring at the C4 position increased affinity. nih.gov

Other Functional Groups: A wide array of other functional groups have been explored to enhance biological activity. These include, but are not limited to, ureido, amido, and triazole moieties. nih.govnih.gov The insertion of a cyclic urea (B33335) substituent, for example, can provide a flexible linker that allows the molecule to better fit within the enzyme's active site. nih.gov The addition of a 1,2,3-triazolyloxime moiety can enhance the flexibility and hydrophilicity of the molecules, which can improve selectivity for certain carbonic anhydrase isoforms. nih.gov

The following table summarizes the effects of different substitutions on the inhibitory activity of benzenesulfonamide derivatives against hCA I.

| Scaffold | Substitution | Position | Relative Activity |

| Amido | Phenyl | Para | Moderate-High |

| Amido | 4-Chlorophenyl | Para | Increased |

| Amido | 4-Bromophenyl | Para | Increased |

| Amido | 2-Iodophenyl | Para | Decreased |

| Amido | 4-Methylphenyl | Para | Increased |

| Amine | n-Butyl | Para | Lower than AAZ |

| Amine | i-Propyl | Para | Lower than AAZ |

| Amine | 4-Methylphenyl | Para | Increased |

Stereochemical Considerations in Determining Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral benzenesulfonamide derivatives. The specific three-dimensional arrangement of atoms can dramatically affect how a molecule interacts with its biological target.

In a study of N-(2,3-epoxypropyl)-N-(α-methylbenzyl)benzenesulfonamide stereoisomers, the absolute configuration of the two asymmetric centers was found to be a critical determinant of biological activity. tandfonline.comoup.com The research demonstrated that N-[(R)-2,3-epoxypropyl]-N-[(R)-α-methylbenzyl]benzenesulfonamide was the most active isomer. tandfonline.comoup.com This highlights that a specific stereochemical arrangement is necessary for optimal interaction with the target.

Interestingly, the study also revealed that the stereochemistry at the benzyl (B1604629) position had a more significant impact on biological activity than the stereochemistry at the C2 position of the epoxypropyl group. tandfonline.comoup.com This suggests that the orientation of the α-methylbenzyl group is particularly important for the compound's biological function. These findings underscore the importance of controlling stereochemistry during the design and synthesis of new benzenesulfonamide-based inhibitors to maximize their therapeutic potential.

Correlation between Structural Rigidity and Enzyme Inhibitory Activity

The degree of structural rigidity in a ligand can significantly influence its enzyme inhibitory activity. A more rigid molecule may have a lower entropic penalty upon binding to the enzyme, which can lead to increased binding affinity and inhibitory potency. researchgate.net

Studies on naphthalene (B1677914) sulfonamide inhibitors of MurD, a D-glutamic acid-adding enzyme, demonstrated that replacing a flexible D-glutamic acid (D-Glu) moiety with more rigid cyclic counterparts improved inhibitory activity. researchgate.net This conformational restriction was shown to be advantageous, with the resulting compounds exhibiting enhanced inhibitory properties. researchgate.net The crystal structure of MurD in complex with a more rigid inhibitor confirmed that the carboxylic acid groups occupied the same binding sites as the D-Glu of the parent compound, validating the utility of this rigidification strategy. researchgate.net

However, excessive rigidity is not always beneficial. In some cases, a degree of flexibility is necessary to allow the inhibitor to adopt the optimal conformation for binding within the enzyme's active site. For instance, the urea functionality in some benzenesulfonamide derivatives provides rotational freedom, preventing the molecule from being locked into an unfavorable conformation. nih.gov This highlights the delicate balance between rigidity and flexibility that must be considered in inhibitor design.

Rational Ligand Design and Scaffold Optimization Strategies Guided by SAR Principles

The principles of SAR are fundamental to the rational design and optimization of potent and selective enzyme inhibitors. By understanding how specific structural features contribute to biological activity, medicinal chemists can make informed decisions to improve the properties of lead compounds.

A key strategy in rational drug design is the "tail approach," where diverse chemical moieties are attached to a core scaffold, such as benzenesulfonamide, to probe and interact with specific regions of the enzyme's active site. nih.govnih.gov This approach has been successfully used to develop inhibitors with improved isoform selectivity. nih.gov For example, by analyzing the crystal structures of inhibitors bound to different carbonic anhydrase isoforms, researchers can identify structural features that can be exploited to design more selective compounds. researchgate.net

Scaffold optimization is another crucial aspect of rational ligand design. This involves modifying the core structure of the inhibitor to improve its binding affinity, selectivity, and pharmacokinetic properties. mdpi.com For instance, the benzenesulfonamide scaffold itself can be modified, or different linkers can be introduced to alter the orientation of the "tail" groups. nih.gov The use of computational methods, such as molecular docking, can further guide the design process by predicting how different modifications will affect the binding of the inhibitor to its target. nih.gov Ultimately, the goal of these strategies is to develop novel therapeutic agents with enhanced efficacy and reduced side effects. ebi.ac.uk

Computational Chemistry and Structural Biology Approaches

Molecular Docking and Prediction of Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used in drug design to screen small molecules by scoring their binding modes within the active site of a target protein.

Research on benzenesulfonamide (B165840) derivatives frequently employs molecular docking to understand their inhibitory mechanisms. For instance, in studies involving carbonic anhydrase (CA) inhibitors, docking is used to predict the binding interactions between sulfonamide compounds and the enzyme's active site. nih.gov These simulations can reveal key hydrogen bonds and hydrophobic interactions that are crucial for binding affinity. The sulfonamide group (–SO2NH2) is known to coordinate with the zinc ion present in the active site of carbonic anhydrases, and docking studies help to visualize this and other critical interactions. rcsb.org

In a study on Vibrio cholerae carbonic anhydrases, 4-(hydroxymethyl)benzenesulfonamide was utilized as a ligand in computational analyses to probe the structural basis of inhibition. researchgate.net Docking simulations for related sulfonamide derivatives against targets like penicillin-binding protein 2X have shown that the predicted binding poses and interaction energies can effectively rank compounds by their potential potency. rjb.ro The results of these docking studies, often presented as docking scores and binding energies, guide the selection of candidates for further synthesis and biological evaluation. rjb.ronih.gov

Homology Modeling for Three-Dimensional Target Protein Structure Prediction

When the experimental three-dimensional structure of a target protein is unavailable, homology modeling can be used to construct a predictive model. This method relies on the known structure of a homologous protein (a template) to predict the structure of the target protein. The process involves sequence alignment, model building, and refinement. mdpi.com

This approach is particularly valuable in the study of drug-target interactions. For example, homology models of various human carbonic anhydrase isoforms (e.g., CA I, VA, VB, IX, and XII) have been constructed to understand the structural basis for the selective inhibition by different sulfonamides. rcsb.org In a 2023 study, homology models were generated for the α- and γ-carbonic anhydrases from Vibrio cholerae, and this compound was subsequently docked into these models to investigate its binding. researchgate.net These models allow researchers to perform virtual screening and docking experiments even in the absence of a crystal structure, accelerating the process of inhibitor design. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By identifying which molecular properties (descriptors) are correlated with activity, QSAR models can predict the potency of novel, unsynthesized compounds.

In the context of sulfonamide derivatives, QSAR studies have been successfully applied to optimize their inhibitory activity against targets like carbonic anhydrase IX. nih.gov A typical QSAR study involves:

Building a dataset of compounds with known activities.

Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties).

Generating a statistical model (e.g., multiple linear regression, partial least squares) that correlates the descriptors with activity.

Validating the model to ensure its predictive power.

For a series of triazole benzene (B151609) sulfonamide derivatives, a QSAR model helped identify that specific substitutions on the molecule were crucial for enhanced bioactivity. nih.gov Such models provide invaluable guidance for lead optimization by predicting which structural modifications are most likely to improve the desired biological effect.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Stability

Molecular dynamics (MD) simulations provide detailed information about the behavior of a ligand-protein complex over time at an atomic level. By simulating the movements of atoms and molecules, MD can be used to assess the stability of the docked conformation, analyze conformational changes, and calculate binding free energies.

In studies of sulfonamide inhibitors, MD simulations are often performed after molecular docking to validate the predicted binding mode and evaluate the stability of the complex. nih.gov Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone atoms from their initial position over time. A stable RMSD value suggests the complex has reached equilibrium. In a 100 ns simulation of a related sulfonamide complex, the protein RMSD stabilized around 2.0 Å, indicating a stable structure. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average position. It helps to identify flexible regions of the protein.

Radius of Gyration (Rg): Measures the compactness of the protein structure. A stable Rg value suggests the protein is not unfolding. For a reference inhibitor complex, the Rg was found to be stable in the range of 17.15–17.6 Å. nih.gov

A study on benzenesulfonamide derivatives targeting Vibrio cholerae carbonic anhydrases also used MD simulations to determine the most representative geometry of the ligands within the enzyme's active site. researchgate.net

| Metric | Description | Indication of Stability |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | The plot plateaus over time, indicating the system has reached a stable equilibrium. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the displacement of a specific atom or residue relative to the reference structure over the course of the simulation. | Lower values in the active site indicate stable binding interactions. Higher peaks correspond to more flexible regions like loops. |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms of the protein from their common center of mass. It indicates the overall compactness of the structure. | A stable, non-increasing value suggests the protein maintains its folded and compact structure. nih.gov |

Application of Structure-Based Drug Design Principles in Lead Optimization

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the target protein to design and optimize inhibitors. By understanding the precise interactions between a ligand and its target, medicinal chemists can make rational modifications to a lead compound to enhance its potency, selectivity, and pharmacokinetic properties.

For benzenesulfonamide inhibitors of carbonic anhydrases, SBDD is a cornerstone of development. researchgate.net Crystal structures of inhibitors bound to various CA isoforms reveal that residues in the hydrophobic half of the active site, particularly at positions 92 and 131, are critical in determining the binding orientation and affinity of the inhibitor. nih.gov The "tail" portion of the sulfonamide can be modified to exploit these interactions, thereby modulating isoform specificity. nih.govrcsb.org

For example, an elongated compound can bind in an extended conformation, with its tail lying towards the hydrophobic pocket while the sulfonamide head coordinates the zinc ion. rcsb.org By modifying this tail with different functional groups, researchers can fine-tune the interactions to favor binding to a cancer-associated isoform (like CA IX) over a ubiquitous cytosolic isoform (like CA II), which is a key goal in developing selective anticancer agents. nih.govresearchgate.net

Analysis of Protein-Bound Ligand Structures from Databases

The analysis of experimentally determined protein-ligand complex structures, available in public databases like the Protein Data Bank (PDB), provides the most accurate insight into binding interactions. These structures serve as the foundation for structure-based drug design and as validation for computational methods like molecular docking.

For this compound, structural data exists showing it bound to target proteins. nih.gov Analysis of related benzenesulfonamide inhibitors, such as 4-phenylacetamidomethyl-benzenesulfonamide (PDB ID: 4ITP) bound to human carbonic anhydrase II, reveals the precise atomic details of the interaction. rcsb.org These structures confirm that the sulfonamide group's nitrogen atom deprotonates and coordinates directly with the catalytic Zn²⁺ ion, while the sulfonyl oxygens form hydrogen bonds with the backbone amide of key residues like Thr199. The aromatic ring and its substituents extend into a cavity lined by hydrophobic and hydrophilic residues, and variations in this "tail" group dictate the inhibitor's selectivity for different CA isoforms. nih.govrcsb.org

| PDB ID | Bound Ligand | Target Protein | Resolution (Å) | Significance |

|---|---|---|---|---|

| 4ITP | 4-Phenylacetamidomethyl-benzenesulfonamide | Human Carbonic Anhydrase II | 1.60 | Shows the extended binding mode of a sulfonamide and helps understand how tail modifications affect isoform selectivity. rcsb.org |

| 6RIG | p-Hydroxybenzenesulfonamide | Carbonic Anhydrase from Neisseria gonorrhoeae | 1.08 | Provides a high-resolution view of a simple benzenesulfonamide derivative bound to a bacterial carbonic anhydrase. nih.gov |

Preclinical and Translational Research

In Vitro Biological Evaluation Methodologies

A range of in vitro assays are employed to characterize the biological effects of 4-(Hydroxymethyl)benzenesulfonamide and its analogs at the cellular and molecular levels.

The Sulforhodamine B (SRB) assay is a widely used method for determining drug-induced cytotoxicity and cell proliferation. creative-bioarray.com This colorimetric assay is based on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid. scispace.com The amount of bound dye is directly proportional to the cell mass, providing a quantitative measure of cell density. scispace.comnih.gov The SRB assay is known for its high sensitivity, reproducibility, and cost-effectiveness, making it suitable for large-scale screening of potential therapeutic compounds. nih.govnih.gov It offers a stable endpoint and is not dependent on the metabolic activity of the cells, which simplifies the optimization process for different cell lines. scispace.comnih.gov

Table 1: Key Features of the Sulforhodamine B (SRB) Assay

| Feature | Description |

| Principle | Stoichiometric binding of SRB dye to cellular proteins under mildly acidic conditions. nih.gov |

| Measurement | Colorimetric determination of protein-bound dye after extraction. nih.gov |

| Advantages | High sensitivity, low cost, stable endpoint, suitable for high-throughput screening. creative-bioarray.comnih.gov |

| Applications | Measurement of cytotoxicity, cell proliferation, and chemosensitivity. creative-bioarray.comnih.gov |

The stopped-flow CO2 hydration assay is a sophisticated technique used to measure the catalytic activity of carbonic anhydrases (CAs). nih.govmdpi.com This method allows for the precise determination of steady-state kinetic parameters by measuring the initial rates of CO2 hydration. mdpi.com The assay involves rapidly mixing a CO2-containing solution with a solution containing the CA enzyme and a pH indicator. The subsequent change in pH, resulting from the catalyzed hydration of CO2, is monitored spectrophotometrically over a very short time scale (milliseconds to seconds). nih.gov This technique is particularly valuable for evaluating the inhibitory potential of compounds like sulfonamides against various CA isoforms. nih.gov

For instance, in studies of benzenesulfonamide (B165840) derivatives, this assay has been instrumental in determining their inhibition constants (Ki) against human CA isoforms such as hCA I, II, IX, and XII. nih.gov

To understand the anticancer potential of sulfonamide derivatives, cellular assays that measure inhibition of proliferation and induction of apoptosis are essential. These assays can be integrated to provide a comprehensive picture of a compound's effect on cancer cells. sygnaturediscovery.com

Methods to assess cell proliferation include quantifying cell nuclei, measuring metabolic activity, or detecting actively dividing cells. sygnaturediscovery.com Apoptosis, or programmed cell death, can be detected by observing markers such as increased cell membrane permeability, activation of caspases (key enzymes in the apoptotic pathway), and cleavage of substrates like poly(ADP-ribose) polymerase (PARP). sygnaturediscovery.comnih.gov For example, the effects of N-(4-hydroxyphenyl)retinamide (4HPR), a compound with structural similarities to some benzenesulfonamide derivatives, on apoptosis have been studied by detecting the activated (cleaved) form of caspase-3 and PARP cleavage through Western blotting. nih.gov

The antibacterial potential of benzenesulfonamide derivatives is evaluated using antimicrobial susceptibility testing (AST). mdpi.com A common method is the disk diffusion assay, where paper disks impregnated with the test compound are placed on an agar (B569324) plate inoculated with bacteria. The zone of inhibition around the disk indicates the compound's antibacterial activity. researchgate.net Another approach is the use of colorimetric tests that rely on a change in pH, indicated by a dye, to detect bacterial growth in the presence of an antimicrobial agent. mdpi.com These methods are crucial for determining the spectrum of activity and the minimum inhibitory concentration (MIC) of new antibacterial candidates. nih.gov

In Vivo Studies of Analogues and Metabolites

In vivo studies are critical for understanding how analogues and metabolites of this compound behave within a living organism, providing insights into their pharmacokinetic properties.

Identifying and synthesizing metabolites is a key step in assessing the pharmacokinetic profile of a drug candidate. mdpi.com In vivo studies, often conducted in animal models like rats, help to understand the metabolic fate of a compound. nih.gov For example, after administration of a drug, urine and other biological samples are collected and analyzed using techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify the structures of metabolites. nih.govmdpi.com

The study of fentanyl analogs, for instance, has shown that in vitro metabolism in human hepatocytes can often predict the in vivo metabolic pathways, which include N-dealkylation and hydroxylation. nih.gov Similarly, for benzenesulfonamide derivatives, identifying metabolites is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, which ultimately influence their efficacy and safety. nih.gov

Systemic Exposure Evaluation and Pharmacokinetic Profiling (e.g., using LC-MS/MS)

The systemic exposure and pharmacokinetic properties of benzenesulfonamide derivatives are critical to understanding their potential as therapeutic agents. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative determination of these compounds in biological matrices due to its high sensitivity and selectivity. rsc.org This method is essential for constructing pharmacokinetic profiles, which detail the absorption, distribution, metabolism, and excretion (ADME) of a compound.

In preclinical research, the pharmacokinetic/pharmacodynamic (PK/PD) relationship of novel benzenesulfonamide inhibitors has been investigated to inform dosing strategies. nih.gov For instance, a study on a series of benzenesulfonamide perforin (B1180081) inhibitors evaluated their murine pharmacokinetics, revealing high plasma protein binding (>99%) for all tested compounds. nih.gov The establishment of a robust LC-MS/MS method is the first step in such evaluations. These methods are developed to be linear over a specific concentration range and are validated for precision and accuracy. nih.gov For example, an LC-MS/MS method for methanesulfonamide, a related compound, was validated with intra- and inter-day precision less than 5.5% and 10.1%, respectively, and accuracies between -4.0% and +11.3%. nih.gov

The process involves separating the analyte from matrix components using high-performance liquid chromatography (HPLC) before detection by the mass spectrometer. rsc.org The mass spectrometer is often operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a particular precursor ion to product ion transition. For sulfonamides, electrospray ionization (ESI) in positive or negative ion mode is commonly employed. nih.govyoutube.com The data from these studies, including parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), are crucial for establishing a clear PK/PD correlation, which can guide the optimization of dosing regimens to maximize efficacy. nih.gov

Table 1: Example Pharmacokinetic Parameters for a Benzenesulfonamide Inhibitor (Compound 1)

| Pharmacokinetic Parameter | Value | Unit |

|---|---|---|

| In Vitro IC90 (unbound) | ~300 | μM |

| Plasma Protein Binding | >99 | % |

| Effective In Vivo Concentration | >900 (Total Plasma Concentration) | μM |

This table is illustrative, based on data for a benzenesulfonamide perforin inhibitor, to demonstrate typical parameters evaluated in pharmacokinetic studies. Data adapted from nih.gov.

Strategies for Enhancing Pharmacokinetic Properties and Performance

Medicinal chemists frequently employ strategies to modify lead compounds to overcome suboptimal pharmacokinetic profiles. rsc.org For this compound and related structures, hydroxymethylation is a key chemical modification used to improve performance.

Hydrophilicity Enhancement through Hydroxymethylation and its Impact on Solubility

A primary challenge in drug development is the poor aqueous solubility of many active compounds. The introduction of a hydroxymethyl group (-CH2-OH) is a simple and effective chemical reaction to enhance solubility. nih.gov This functional group is a primary alcohol that can significantly increase the hydrophilicity of a molecule. numberanalytics.com

The increased solubility is attributed to the hydroxyl group's ability to form hydrogen bonds with water molecules. numberanalytics.com This improved water solubility is a significant advantage, particularly for developing parenteral formulations that require the drug to be dissolved in an aqueous vehicle. nih.gov Research has demonstrated that hydroxymethyl derivatives exhibit improved solubility compared to their non-hydroxymethylated counterparts. nih.gov For example, in a series of compounds developed as Hepatitis C Virus (HCV) inhibitors, the derivative containing a hydroxymethyl group showed markedly better solubility and a subsequent increase in oral bioavailability. nih.gov

Table 2: Impact of Hydroxymethylation on Compound Properties

| Compound | Key Structural Feature | Observed Property Improvement |

|---|---|---|